3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with the molecular formula C18H14F2N2O3S. This compound is notable for its unique structure, which includes both difluoromethoxy and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one
- (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both difluoromethoxy and methoxyphenyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14F2N2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-13-6-2-11(3-7-13)10-15-16(23)22(18(26)21-15)12-4-8-14(9-5-12)25-17(19)20/h2-10,17H,1H3,(H,21,26) |
InChI Key |
UQBZFNQHDUZFFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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